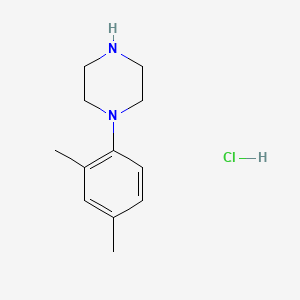

1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis

1-(2,4-DIMETHYLPHENYL)PIPERAZINE is a clear slightly colored liquid . More specific physical and chemical properties such as melting point, boiling point, and molecular weight can be found in various chemistry databases .Applications De Recherche Scientifique

Synthesis and Biological Activity : A study on the synthesis of 1-(2,3-dimethylphenyl)piperazine, a related compound, demonstrates its potential as an important intermediate in α1-receptor antagonist compounds, indicating its use in pharmacology (Zhou Xin, 2007).

HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines, including analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, showing significant potency (D. Romero et al., 1994).

Synthesis of T2288 : A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine, highlights the compound's role in medicinal chemistry (M. Guillaume et al., 2003).

Antibacterial, Antifungal, and Anthelmintic Activity : Certain derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide demonstrated significant antibacterial, antifungal, and anthelmintic activities, suggesting their potential in developing new therapeutic agents (G. Khan et al., 2019).

Anticancer, Thrombolytic, and Hemolytic Structural Motifs : Piperazine-based dithiocarbamates, including those with 2,4-dimethylphenyl moieties, showed potent antiproliferative activity, suggesting their use in cancer therapeutics (F. Hafeez et al., 2022).

Treatment of Major Depressive Disorder : 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004) has been identified as a multimodal compound effective in the treatment of major depressive disorder, showcasing its significance in psychiatric medication (A. Mørk et al., 2012).

Hypotensive Agents and Antidepressants : New derivatives of piperazine, such as 1-[4-(2,6-dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine hydrochloride, were synthesized and shown to have hypotensive activity and antidepressant-like potential (A. Waszkielewicz et al., 2016).

Antimyotonic Agents : Constrained analogues of tocainide, including 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, were synthesized as potent skeletal muscle sodium channel blockers, indicating their potential in developing treatments for muscle disorders (A. Catalano et al., 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin . It’s recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this chemical .

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPDMFIIIJISM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1013-77-0 |

Source

|

| Record name | Piperazine, 1-(2,4-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)

iodonium triflate](/img/structure/B598164.png)

![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)